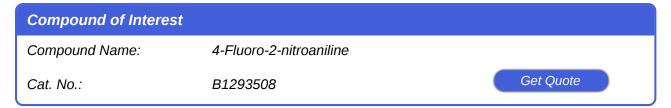


Synthesis of 4-Fluoro-2-nitroaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **4-Fluoro-2-nitroaniline**, a key intermediate in the pharmaceutical and chemical industries.[1] This document details a primary synthesis pathway, including experimental protocols and quantitative data to support researchers and professionals in drug development and organic synthesis.

Introduction

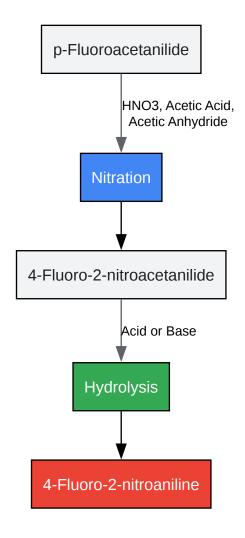
4-Fluoro-2-nitroaniline is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its molecular structure, featuring a fluorine atom and a nitro group on an aniline frame, offers versatile reactivity for creating more complex molecules.[1] The compound, with the CAS Number 364-78-3 and a molecular weight of 156.11 g/mol , is an important intermediate for various chemical transformations.

Primary Synthesis Pathway: Nitration of p-Fluoroacetanilide

A prevalent and well-documented method for synthesizing **4-Fluoro-2-nitroaniline** involves the nitration of p-fluoroacetanilide, followed by hydrolysis of the intermediate. This two-step process is generally favored for its manageable reaction conditions and relatively high yields.

A visual representation of this synthetic route is provided below:





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Caption: Synthesis of **4-Fluoro-2-nitroaniline** from p-Fluoroacetanilide.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of **4-Fluoro-2- nitroaniline** using a microchannel reactor, a modern and efficient approach to this synthesis.



Parameter	Value	Reference
Starting Material	p-Fluoroacetanilide	[2]
Reagents	Nitric Acid (68%), Acetic Acid, Acetic Anhydride	[2]
Molar Ratio (p- Fluoroacetanilide:Nitric Acid)	1:1.0-1.5	[2]
Reaction Temperature (Nitration)	30-70 °C	[2]
Reaction Time (Nitration)	50-200 seconds	[2]
Reaction Temperature (Hydrolysis)	90-100 °C	[2]
Reaction Time (Hydrolysis)	2-4 hours	[2]
Yield	83-94%	[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of **4-Fluoro-2-nitroaniline** via a microchannel reactor is outlined below. This method is noted for its short reaction time, high efficiency, and enhanced safety profile.[2]

Materials and Equipment:

- p-Fluoroacetanilide
- Acetic Acid
- Acetic Anhydride
- Nitric Acid (68%)
- · Petroleum Ether
- Corning high-flux continuous flow microchannel reactor



- Standard laboratory glassware
- Filtration apparatus
- Drying oven

Procedure:

- · Preparation of Feed Solutions:
 - Prepare a 20-40% (by mass) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be in the range of 1:1.8 to 1:2.4.[2]
 - Use a 68% aqueous solution of nitric acid as the nitrating agent.[2]
- Nitration in Microchannel Reactor:
 - Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the flow rate of the nitric acid solution to 4.0-30.0 mL/min.[2]
 - Preheat the reactants before they enter the microchannel reactor.
 - Maintain the reaction temperature within the microchannel reactor at 30-70 °C.[2]
 - The reaction is carried out for a residence time of 50-200 seconds.
- Hydrolysis:
 - The output from the reactor is subjected to a hydrolysis reaction at 90-100 °C for 2-4 hours to remove the acetyl group.[2]
- Work-up and Purification:
 - After hydrolysis, the reaction mixture is cooled in an ice water bath (0-5 °C) for 30 minutes with stirring to precipitate the product.[2]
 - The resulting solid is collected by filtration.



- The filter cake is washed until it is weakly acidic or neutral.
- The crude product is then mixed with petroleum ether and dried to yield the final orange solid of 4-fluoro-2-nitroaniline.[2]

Alternative Synthesis Considerations

While the nitration of p-fluoroacetanilide is a primary route, other methods have been explored. For instance, the direct nitration of p-fluoroaniline under anhydrous conditions has been investigated for the synthesis of the isomer 4-fluoro-3-nitroaniline.[3] Additionally, the use of flow chemistry has been applied to the synthesis of related compounds, such as 4-fluoro-2-methoxyaniline derivatives, highlighting a trend towards continuous processing for improved safety and efficiency.[4] The choice of starting material and synthetic route will ultimately depend on factors such as desired purity, scalability, and available equipment.

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